molecular formula C15H14FNO2 B336351 2-ethoxy-N-(4-fluorophenyl)benzamide

2-ethoxy-N-(4-fluorophenyl)benzamide

Cat. No.: B336351
M. Wt: 259.27 g/mol
InChI Key: NZAOMCCTYFTVRL-UHFFFAOYSA-N
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Description

Chemical Name: 2-Ethoxy-N-(4-fluorophenyl)benzamide Molecular Formula: C₁₆H₁₆FNO₂ Molecular Weight: 273.3 g/mol Key Properties:

  • logP: 3.29 (indicative of moderate lipophilicity)
  • Hydrogen Bond Acceptors: 3
  • Hydrogen Bond Donors: 1
  • Polar Surface Area: 31.86 Ų
  • Stereochemistry: Achiral .

This compound features a benzamide core substituted with an ethoxy group at the 2-position and a 4-fluorophenyl group on the amide nitrogen. Its structural simplicity and tunable substituents make it a scaffold for medicinal chemistry, particularly in gastrokinetic and antifungal applications .

Properties

Molecular Formula

C15H14FNO2

Molecular Weight

259.27 g/mol

IUPAC Name

2-ethoxy-N-(4-fluorophenyl)benzamide

InChI

InChI=1S/C15H14FNO2/c1-2-19-14-6-4-3-5-13(14)15(18)17-12-9-7-11(16)8-10-12/h3-10H,2H2,1H3,(H,17,18)

InChI Key

NZAOMCCTYFTVRL-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)F

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzamide Core

Table 1: Substituent-Based Comparison
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
2-Ethoxy-N-(4-iodophenyl)benzamide Iodo at 4-phenyl C₁₅H₁₄INO₂ 367.18 Higher molecular weight; halogenated
2-Ethoxy-N-(4-ethoxyphenyl)benzamide Ethoxy at 4-phenyl C₁₇H₁₉NO₃ 285.34 Increased hydrophobicity (logP ~3.5)
2-Chloro-5-fluoro-N-(4-fluorophenyl)benzamide Cl at 2-, F at 5- and 4-phenyl C₁₃H₈ClF₂NO 267.66 Enhanced halogen interactions (crystal packing)
2-Ethoxy-N-(4-methylbenzyl)benzamide Methylbenzyl at amide N C₁₇H₁₉NO₂ 285.34 Altered steric effects; logP ~3.2
PC945 (Antifungal triazole derivative) Triazole and difluorophenyl C₃₄H₂₈F₃N₅O₃ 635.62 Antifungal activity (inhaled)

Pharmacological Activity Comparisons

Physicochemical and Structural Insights

Halogen Substituents :

  • Iodo/Chloro Derivatives : Increased molecular weight and halogen bonding (e.g., 2-ethoxy-N-(4-iodophenyl)benzamide) enhance crystallinity but reduce solubility .
  • Fluoro Substituents : Improve metabolic stability and membrane permeability (e.g., PC945’s difluorophenyl group enhances antifungal potency) .

Alkoxy vs. Alkyl Groups: Ethoxy groups (e.g., 2-ethoxy-N-(4-ethoxyphenyl)benzamide) increase lipophilicity compared to methoxy analogs, influencing pharmacokinetic profiles .

Tautomerism and Spectral Analysis :

  • Compounds like 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones exhibit thione-thiol tautomerism, confirmed by IR and NMR .

Key Research Findings

  • Gastrokinetic Activity : Ethoxy and fluorophenyl groups synergize to enhance gastric motility without dopamine D2 receptor antagonism, minimizing side effects like emesis .
  • Antifungal Design : PC945’s triazole and benzamide moieties enable targeted lung delivery, demonstrating the importance of substituent choice in drug delivery .
  • Crystallography : Halogenated analogs (e.g., 2-chloro-5-fluoro-N-(4-fluorophenyl)benzamide) form stable crystals due to Cl/F interactions, aiding in structure determination .

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